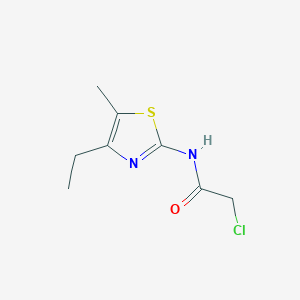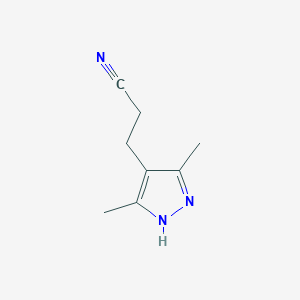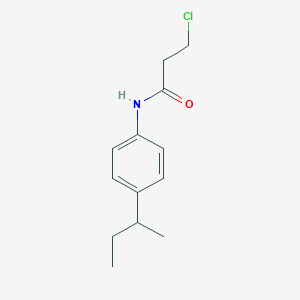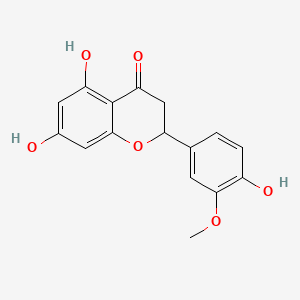
2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide, also known as CEMT, is an organic compound with a molecular formula of C7H9ClN2OS. It is a white crystalline powder, with a melting point of 138-141°C and a boiling point of 248°C. CEMT is a member of the thiazole family, which is a group of heterocyclic compounds that contain a sulfur atom and two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
Kennedy (2001) reviewed the biological effects of acetamide, formamide, and their derivatives, highlighting their commercial importance and the significant additions to our understanding of their biological impacts over the years. The study focuses on individual chemicals, discussing their biological responses and environmental toxicology, which may provide a basis for understanding related compounds such as 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide (Kennedy, 2001).
Thiophene Analogues and Potential Carcinogenicity
Ashby et al. (1978) synthesized and evaluated thiophene analogues of carcinogens, examining their potential carcinogenicity. This study's methodologies and findings on thiophene compounds could offer insights into the structural and biological activity analysis of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide, given its thiazole ring's similarity to thiophene (Ashby et al., 1978).
Parabens in Aquatic Environments
Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. While not directly related, the study's approach to analyzing environmental impacts and the biodegradability of chemical compounds could offer a framework for investigating similar properties of 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide (Haman et al., 2015).
Sulfonamides: A Patent Review
Carta et al. (2012) presented a patent review on sulfonamides, discussing their application in various drugs and highlighting the importance of novel sulfonamides in developing selective drugs. This review could be relevant for understanding the potential pharmaceutical applications and the importance of novel chemical structures, including 2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide (Carta et al., 2012).
Eigenschaften
IUPAC Name |
2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c1-3-6-5(2)13-8(10-6)11-7(12)4-9/h3-4H2,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHQDDQHSXQNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-ethyl-5-methyl-thiazol-2-yl)-acetamide | |
CAS RN |
878437-08-2 |
Source


|
| Record name | 2-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)



![2-[4-(2-hydroxyethyl)piperazino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1351597.png)






![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)